molecular formula C13H11FS B7838461 (4'-Fluorobiphenyl-4-yl)(methyl)sulfane

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane

Cat. No.: B7838461
M. Wt: 218.29 g/mol
InChI Key: QSZNZRPQPFXSEM-UHFFFAOYSA-N
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Description

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane: is a chemical compound characterized by its unique structure, which includes a biphenyl core with a fluorine atom and a sulfane group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4'-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the following steps:

  • Biphenyl Derivative Formation: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

  • Fluorination: The biphenyl core is then fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Sulfane Group Introduction: The sulfane group is introduced using methyl mercaptan (methanethiol) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form biphenyl-4-yl methyl sulfone.

  • Reduction: Reduction reactions can lead to the formation of biphenyl-4-yl methyl thiol.

  • Substitution: Substitution reactions can occur at the fluorine or sulfane positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Biphenyl-4-yl methyl sulfone

  • Reduction Products: Biphenyl-4-yl methyl thiol

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

(4'-Fluorobiphenyl-4-yl)(methyl)sulfane: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the production of advanced materials and conducting polymers.

Mechanism of Action

The mechanism by which (4'-Fluorobiphenyl-4-yl)(methyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfane group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Molecular Targets and Pathways:

  • Enzymes: May interact with enzymes involved in metabolic pathways.

  • Receptors: Potential binding to receptors that modulate cellular responses.

  • Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

  • Biphenyl-4-yl methyl sulfone

  • Biphenyl-4-yl methyl thiol

  • Other fluorinated biphenyl derivatives

Properties

IUPAC Name

1-fluoro-4-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNZRPQPFXSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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